molecular formula C11H12N4O2S B11782795 4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B11782795
M. Wt: 264.31 g/mol
InChI Key: COOPUMKGOOKABW-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzonitrile with appropriate sulfonylating agents under controlled conditions to introduce the methylsulfonyl group. This is followed by cyclization reactions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the amino group or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenyl)pyrimidin-2-amine: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.

    5-(Methylsulfonyl)pyrimidin-2-amine: Lacks the aminophenyl group, affecting its biological activity and applications.

Uniqueness

4-(4-Aminophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the aminophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

4-(4-aminophenyl)-5-methylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C11H12N4O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3,(H2,13,14,15)

InChI Key

COOPUMKGOOKABW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)N)N

Origin of Product

United States

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